REACTION_SMILES
|
[CH3:18][OH:19].[Cl:6][c:7]1[cH:8][c:9]([OH:17])[c:10]([OH:16])[c:11]([C:12](=[O:13])[OH:14])[cH:15]1.[S:1](=[O:2])(=[O:3])([OH:4])[OH:5]>>[Cl:6][c:7]1[cH:8][c:9]([OH:17])[c:10]([OH:16])[c:11]([C:12](=[O:13])[O:14][CH3:18])[cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc(Cl)cc(O)c1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1cc(Cl)cc(O)c1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |